molecular formula C6H9FO2 B13726593 Methyl 1-(fluoromethyl)cyclopropanecarboxylate

Methyl 1-(fluoromethyl)cyclopropanecarboxylate

Cat. No.: B13726593
M. Wt: 132.13 g/mol
InChI Key: AFKTZNWCGJPKLT-UHFFFAOYSA-N
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Description

Methyl 1-(fluoromethyl)cyclopropanecarboxylate is an organic compound with the molecular formula C6H9FO2 It is a derivative of cyclopropane, featuring a fluoromethyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(fluoromethyl)cyclopropanecarboxylate typically involves the reaction of cyclopropane derivatives with fluoromethylating agents. One common method is the fluoromethylation of cyclopropanecarboxylate esters using fluoroiodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(fluoromethyl)cyclopropanecarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The fluoromethyl group can be substituted with other functional groups using nucleophilic reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced products.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted cyclopropane derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

Methyl 1-(fluoromethyl)cyclopropanecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to introduce fluoromethyl groups into complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 1-(fluoromethyl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The compound may interact with enzymes or receptors, modulating their activity through binding or inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(fluoromethyl)cyclopropanecarboxylate is unique due to the presence of the fluoromethyl group, which imparts distinct physicochemical properties. This makes it a valuable compound for exploring new chemical space and developing novel pharmaceuticals and materials.

Properties

IUPAC Name

methyl 1-(fluoromethyl)cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO2/c1-9-5(8)6(4-7)2-3-6/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKTZNWCGJPKLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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